Cas no 1260-05-5 (1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI))

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) structure
1260-05-5 structure
Product Name:1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI)
Numéro CAS:1260-05-5
Le MF:C32H52O3
Mégawatts:484.753490447998
CID:164973
PubChem ID:91895435
Update Time:2025-04-19

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI)
    • 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,...
    • 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6
    • PHLEGMANOL C
    • 3-Epi-O-Acetyl-21-serratenediol
    • Epipinoresinol methyl ether
    • philligenin
    • Phillygenol
    • phylligenin
    • sylvatesmin
    • [ "" ]
    • AKOS032962280
    • FS-10273
    • C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate
    • 1260-05-5
    • DTXSID401098288
    • 21-epi-Serratenediol 3-acetate; 21-Hydroxyserrat-14-en-3-yl acetate
    • [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate
    • 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
    • 1H-Cyclohepta[1,2-a:5,4-aa(2)]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
    • Piscine à noyau: 1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1
    • La clé Inchi: JTMRPEBSVBAWGS-UFEYJMCTSA-N
    • Sourire: O(C(C)=O)[C@H]1CC[C@@]2(C)[C@@H](CC[C@@]3(C)CC4=CC[C@H]5C(C)(C)[C@@H](CC[C@]5(C)[C@H]4CC[C@H]23)O)C1(C)C

Propriétés calculées

  • Qualité précise: 484.39200
  • Masse isotopique unique: 484.392
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 35
  • Nombre de liaisons rotatives: 2
  • Complexité: 901
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 9
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 46.5A^2
  • Le xlogp3: 8.1

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.1±0.1 g/cm3
  • Point d'ébullition: 543.1±50.0 °C at 760 mmHg
  • Point d'éclair: 196.5±22.9 °C
  • Le PSA: 46.53000
  • Le LogP: 7.71050
  • Pression de vapeur: 0.0±3.3 mmHg at 25°C

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Informations de sécurité

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4763-1 mg
Phlegmanol C
1260-05-5
1mg
¥2675.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P50180-5mg
Phlegmanol C
1260-05-5
5mg
¥5280.0 2021-09-08
TargetMol Chemicals
TN4763-5 mg
Phlegmanol C
1260-05-5 98%
5mg
¥ 3,710 2023-07-10
TargetMol Chemicals
TN4763-1 mL * 10 mM (in DMSO)
Phlegmanol C
1260-05-5 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN4763-5mg
Phlegmanol C
1260-05-5
5mg
¥ 3710 2024-07-19
A2B Chem LLC
AE41548-5mg
C(14a)-Homo-27-norgammacer-14-ene-3β,21β-diol 3-acetate
1260-05-5 98.0%
5mg
$660.00 2024-04-20
TargetMol Chemicals
TN4763-1 ml * 10 mm
Phlegmanol C
1260-05-5
1 ml * 10 mm
¥ 3810 2024-07-19

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Littérature connexe

Fournisseurs recommandés
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shaanxi pure crystal photoelectric technology co. LTD
Yunnanjiuzhen
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Yunnanjiuzhen
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.